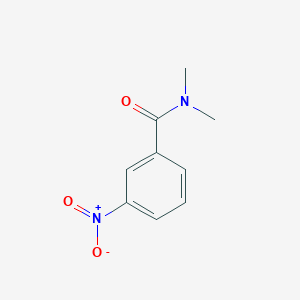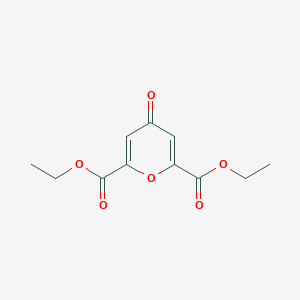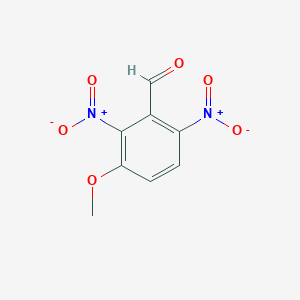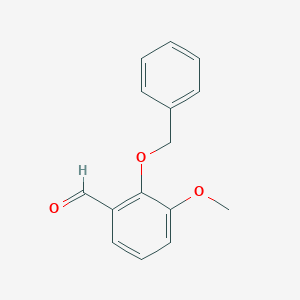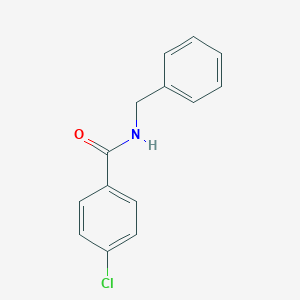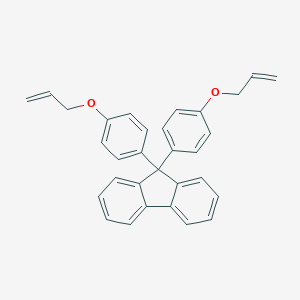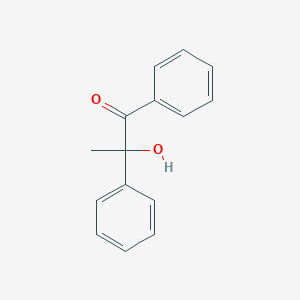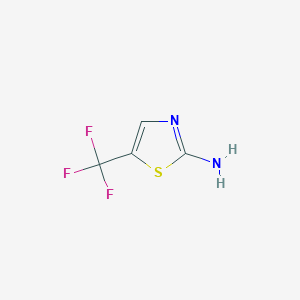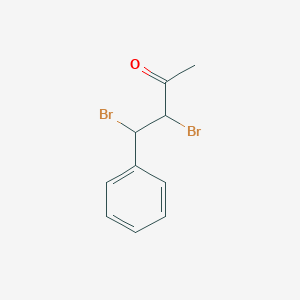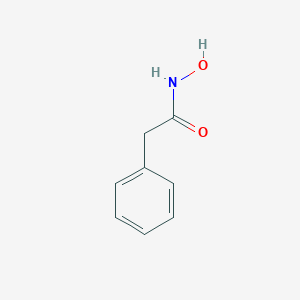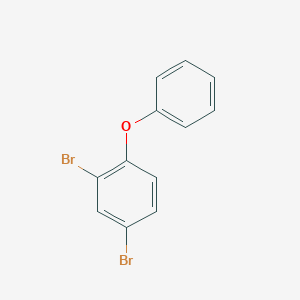
2,4-Dibromodiphenyl ether
Overview
Description
2,4-Dibromodiphenyl ether is a polybromodiphenyl ether that is diphenyl ether in which the hydrogens at the 2 and 4 positions have been replaced by bromines . It is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants .
Synthesis Analysis
The biodegradation of diphenyl ether and transformation of selected brominated congeners by Sphingomonas sp. PH-07 has been studied . This strain mineralized 1 g of diphenyl ether per liter completely within 6 days . The strain PH-07 even catabolized several brominated congeners such as mono-, di-, and tribrominated diphenyl ethers thereby producing the corresponding metabolites .
Molecular Structure Analysis
The molecular formula of 2,4-Dibromodiphenyl ether is C12H8Br2O . Its average mass is 327.999 Da and its monoisotopic mass is 325.894165 Da .
Chemical Reactions Analysis
The biodegradation of diphenyl ether and transformation of selected brominated congeners by Sphingomonas sp. PH-07 has been studied . This strain mineralized 1 g of diphenyl ether per liter completely within 6 days . The strain PH-07 even catabolized several brominated congeners such as mono-, di-, and tribrominated diphenyl ethers thereby producing the corresponding metabolites .
Physical And Chemical Properties Analysis
The density of 2,4-Dibromodiphenyl ether is 1.7±0.1 g/cm3 . Its boiling point is 327.9±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.8±3.0 kJ/mol . The flash point is 132.8±22.2 °C .
Scientific Research Applications
Environmental Degradation Studies
2,4-Dibromodiphenyl ether, also known as BDE-3, is extensively detected in the environment due to the degradation of commercial products containing polybrominated diphenyl ethers (PBDEs). Research has focused on the fast removal of BDE-3 from aqueous solutions to mitigate its environmental impact .
Flame Retardant Analysis
Studies have shown that 2,4-Dibromodiphenyl ether is used as a flame-retardant additive in various materials. The combination with antimony oxide and boron-containing additives is particularly popular for treating cotton fabrics .
Reductive Degradation
Research has investigated the effects of surfactants and PAC-Pd/Fe nanoparticle dosage on the reductive degradation of BDE-47, a compound related to 2,4-Dibromodiphenyl ether. Factors like initial pH and temperature are also considered in these studies .
Enzymatic Transformation
Ligninase-mediated transformation of related compounds such as BDE-15 has been assessed under various reaction conditions. This research helps understand the enzymatic processes that can alter 2,4-Dibromodiphenyl ether and similar substances .
Chemical Database Inclusion
The National Institute of Standards and Technology (NIST) includes 2,4-Dibromodiphenyl ether in its Chemistry WebBook, indicating its significance in scientific research and standardization efforts .
Biochemical Research
There is ongoing research on the biochemical interactions and transformations involving 2,4-Dibromodiphenyl ether. For example, studies on CYP450 coupling enzymes generating diverse polybrominated biphenyls and OH-BDEs from related bromophenols highlight the compound’s relevance in biochemical pathways .
Safety And Hazards
properties
IUPAC Name |
2,4-dibromo-1-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCIHKKTRDLVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565813 | |
| Record name | 2,4-Dibromo-1-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromodiphenyl ether | |
CAS RN |
171977-44-9 | |
| Record name | 2,4-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171977449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dibromo-1-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0M026GK5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental significance of 2,4-Dibromodiphenyl ether?
A: 2,4-Dibromodiphenyl ether is a polybrominated diphenyl ether (PBDE) congener. PBDEs are a class of flame retardants used in various products, raising concerns about their persistence and potential for bioaccumulation in the environment. Studies have detected 2,4-Dibromodiphenyl ether in indoor and outdoor environments, including air and water samples. []
Q2: What were the key findings regarding 2,4-Dibromodiphenyl ether in the indoor air study?
A: The study investigating airborne PBDEs in a Taiwanese college classroom found significantly higher indoor concentrations of 2,4-Dibromodiphenyl ether compared to outdoor levels. [] This finding suggests indoor sources, potentially computer-related products, contribute to elevated 2,4-Dibromodiphenyl ether levels in these environments. The authors recommend specific measures like increased ventilation and using products compliant with the Restriction of Hazardous Substances Directive to mitigate indoor exposure. []
Q3: How does the chemical structure of 2,4-Dibromodiphenyl ether relate to its reactivity with OH radicals?
A: Research on the gas-phase reactions of PBDEs, including 2,4-Dibromodiphenyl ether, with OH radicals provides insights into their atmospheric fate. The study determined the OH radical rate constant for 2,4-Dibromodiphenyl ether to be 3.8 x 10^-12 cm3 molecule-1 s-1 at 298 K. [] The study also identified bromophenols and Br2 as products of these reactions, suggesting that OH addition to ipso positions on the aromatic ring is a significant pathway. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



